8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core, a phenoxy group, and a butyl(methyl)amino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the chromenone core reacts with 3,5-dimethylphenol in the presence of a base.
Attachment of the Butyl(methyl)amino Side Chain: The final step involves the alkylation of the chromenone derivative with butyl(methyl)amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to a chromanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: is similar to other chromenone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other chromenone derivatives and valuable for various applications.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C23H27NO4/c1-5-6-9-24(4)13-19-20(25)8-7-18-22(26)21(14-27-23(18)19)28-17-11-15(2)10-16(3)12-17/h7-8,10-12,14,25H,5-6,9,13H2,1-4H3 |
InChI Key |
HQNVHYZMZAWPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC(=CC(=C3)C)C)O |
Origin of Product |
United States |
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